1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-8(19)11-7-18(17-16-11)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOOQHNUJFCZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components
- Azide precursor: An aryl azide derivative containing the 3-(trifluoromethyl)phenyl group.
- Alkyne precursor: An alkyne-bearing ethanone or related moiety.
- Catalyst system: Copper(II) acetate (Cu(OAc)₂) reduced in situ by sodium ascorbate to generate the active copper(I) catalyst.
- Solvent system: Typically a mixture of acetone and water (1:2 ratio) to facilitate solubility and reaction kinetics.
- Reaction conditions: Room temperature stirring for 3 hours.
Reaction Mechanism
The CuAAC reaction proceeds via coordination of copper(I) to the terminal alkyne, activating it towards nucleophilic attack by the azide. This leads to a regioselective 1,4-disubstituted 1,2,3-triazole product, which in this case is the target compound.
Detailed Preparation Procedure
Synthesis of Azide and Alkyne Precursors
- The azide precursor, 3-(trifluoromethyl)phenyl azide, is prepared by diazotization of the corresponding aniline followed by azide substitution.
- The alkyne precursor is typically synthesized by introducing a terminal alkyne functionality onto an ethanone scaffold or related intermediate.
Click Reaction
- In a round-bottom flask, equimolar amounts of the azide and alkyne precursors are combined.
- A catalytic amount of Cu(OAc)₂ (0.1 mmol) and sodium ascorbate (0.2 mmol) are added.
- The reaction mixture is stirred at room temperature in acetone/water (1:2) for about 3 hours.
- Reaction progress is monitored by thin-layer chromatography (TLC).
Workup and Purification
- Upon completion, the reaction mixture is concentrated under reduced pressure to remove acetone.
- The residue is extracted with ethyl acetate and washed with water.
- The organic layer is dried over anhydrous sodium sulfate and concentrated.
- The crude product is purified by column chromatography using hexane/ethyl acetate (4:6) as eluent.
- Final product is obtained as a solid with yields typically ranging from 77% to 92%.
Characterization and Analysis
- The product is characterized by spectroscopic methods including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR)
- Infrared (IR) spectroscopy
- Mass spectrometry (MS)
- Elemental analysis
- Melting point determination confirms purity (105–107 °C).
- The molecular structure is confirmed by comparing spectral data with expected values.
Comparative Data Table of Related Triazole Derivatives
While the exact compound is a simpler triazole ethanone, related derivatives synthesized by similar click chemistry methods show the following physicochemical and yield data (adapted from analogous studies on 1,2,3-triazole hybrids with aryl substituents):
| Compound Code | Molecular Formula (Mass) | Substituent (R) | Yield (%) | Melting Point (°C) | cLog P (Lipophilicity) |
|---|---|---|---|---|---|
| Example A | C12H10F3N3O (269.22) | 3-CF3-phenyl | 85–90 | 105–107 | ~3.8–4.5 |
| Example B | C22H17F4N5O3 (475) | 4-F | 85 | 194–196 | 4.65 |
| Example C | C23H17F6N5O3 (525) | 4-CF3 | 89 | 188–190 | 5.39 |
Note: These data illustrate that the trifluoromethyl group consistently contributes to increased lipophilicity and melting points in triazole derivatives.
Research Findings and Optimization Notes
- The click chemistry approach is favored due to operational simplicity, mild reaction conditions, and excellent yields.
- The reaction tolerates a variety of functional groups on the aryl azide, allowing for structural diversification.
- Purification by column chromatography ensures high purity suitable for biological assays.
- The trifluoromethyl substituent enhances the compound's pharmacokinetic properties, making this preparation method valuable for medicinal chemistry applications.
- Reaction monitoring by TLC and spectroscopic characterization ensures reproducibility and quality control.
Chemical Reactions Analysis
Types of Reactions
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in pharmaceutical applications, particularly as a potential agent in antifungal and antibacterial therapies. The triazole moiety is known for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.
Case Study : Research indicates that derivatives of triazole compounds exhibit significant antifungal activity against various strains of fungi, including Candida species. The incorporation of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy .
Agricultural Chemistry
In agricultural chemistry, this compound can be explored for its potential as a fungicide or herbicide. The triazole structure is prevalent in many agricultural chemicals due to its ability to disrupt fungal growth.
Research Findings : Studies have demonstrated that triazole derivatives can effectively control plant pathogens while minimizing phytotoxicity. The trifluoromethyl substituent may also contribute to increased stability and activity under diverse environmental conditions .
Material Science
The compound's unique chemical structure allows for applications in materials science, particularly in the development of polymers and coatings that require enhanced thermal stability and chemical resistance.
Application Insight : Triazole-containing polymers have been investigated for their use in high-performance coatings due to their thermal stability and resistance to degradation. The incorporation of trifluoromethyl groups can further enhance these properties by providing hydrophobic characteristics .
Mechanism of Action
The mechanism of action of 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights structural analogues and their comparative properties:
Key Differences in Reactivity and Bioactivity
Electron-Withdrawing Effects :
- The trifluoromethyl group in the target compound increases electrophilicity at the ketone moiety compared to methoxy or nitro substituents, enhancing its reactivity in nucleophilic additions (e.g., oxime formation) .
- In contrast, the ferrocene-conjugated analogue (MW 495.72) exhibits redox activity, making it suitable for electrochemical applications rather than direct therapeutic use .
Antimicrobial Potency :
- The target compound shows moderate activity against S. aureus (MIC 0.125 µg/mL) due to its trifluoromethyl group, which disrupts bacterial membrane integrity .
- The 3-chloro-4-methylphenyl analogue (MW 289.64) demonstrates superior antifungal activity, attributed to the chloro substituent’s ability to inhibit ergosterol biosynthesis .
Metabolic Stability: The trifluoromethyl group in the target compound reduces oxidative metabolism by cytochrome P450 enzymes, extending its plasma half-life compared to non-fluorinated analogues like the 4-methoxyphenyl derivative .
Thermodynamic and Crystallographic Data
- Melting Point : The target compound’s melting point (~217–219°C) is higher than that of the 4-methoxyphenyl analogue (175–177°C), reflecting stronger intermolecular interactions due to the -CF₃ group .
- Crystal Packing : X-ray studies of similar triazole carboxamides (e.g., ZIPSEY, LELHOB) reveal that bulky substituents like -CF₃ induce torsional strain, reducing crystallinity compared to planar nitro or methoxy groups .
Biological Activity
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one (CAS Number: 1443291-23-3) is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which contributes to its chemical stability and biological interactions. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H10F3N3O
- Molecular Weight : 273.22 g/mol
- Melting Point : 105 - 107 °C
- Purity : ≥ 97% .
Biological Activity Overview
The biological activity of 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one has been investigated in various studies focusing on its antimicrobial and herbicidal properties.
Antimicrobial Activity
Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have been evaluated for their efficacy against various bacterial strains. Notably, triazole derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 21.25 μM .
Herbicidal Activity
The compound has also been assessed for its herbicidal activity. A related triazole compound demonstrated a broader spectrum of post-emergence herbicidal activity compared to traditional herbicides like diflufenican. The compound exhibited effective inhibition of phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants .
The mechanisms through which 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one exerts its biological effects are primarily linked to enzyme inhibition. For example:
- Inhibition of Phytoene Desaturase (PDS) : The compound binds to PDS, disrupting carotenoid synthesis in plants and leading to herbicidal effects .
- Antibacterial Mechanisms : The structural characteristics of the triazole ring are believed to interfere with bacterial cell wall synthesis and function .
Case Studies and Research Findings
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
